molecular formula C22H19N3O4S2 B3309397 3-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide CAS No. 941959-03-1

3-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No.: B3309397
CAS No.: 941959-03-1
M. Wt: 453.5 g/mol
InChI Key: LWFQXPSLYWSVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core linked to a 2-methyl-1,3-benzothiazol-6-yl group and a 4-methoxybenzenesulfonamido substituent. The benzothiazole moiety is known for its role in enhancing binding affinity to biological targets, while the sulfonamido group contributes to hydrogen bonding and solubility.

Properties

IUPAC Name

3-[(4-methoxyphenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-14-23-20-11-6-16(13-21(20)30-14)24-22(26)15-4-3-5-17(12-15)25-31(27,28)19-9-7-18(29-2)8-10-19/h3-13,25H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFQXPSLYWSVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide is a novel benzothiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula: C16H17N3O3S2
  • Molecular Weight: 367.45 g/mol
  • IUPAC Name: this compound

Biological Activity Overview

Recent studies have explored the biological activity of benzothiazole derivatives, highlighting their potential in anticancer and anti-inflammatory applications. The compound has shown promising results in various assays.

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines. Research indicates that it may inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Case Studies :
    • In vitro studies demonstrated significant inhibition of proliferation in A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells at concentrations ranging from 1 to 4 μM. The compound induced apoptosis and cell cycle arrest similar to established anticancer agents .
    • A comparative analysis with other benzothiazole derivatives revealed that modifications to the benzothiazole nucleus enhance anticancer activity, emphasizing the significance of structural optimization in drug design .

Anti-inflammatory Activity

  • Inhibition of Cytokines : The compound has been shown to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential use in inflammatory conditions .
  • Cell Migration : Studies indicate a reduction in the migration capability of inflammatory cells, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

Data Tables

Biological ActivityCell LineConcentration (μM)Observed Effect
AnticancerA4311, 2, 4Inhibition of proliferation, apoptosis induction
AnticancerA5491, 2, 4Cell cycle arrest
Anti-inflammatoryN/AN/ADecreased IL-6 and TNF-α levels

Research Findings

Several key findings have emerged from the research on this compound:

  • Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a critical aspect for therapeutic agents.
  • Synergistic Effects : When combined with other chemotherapeutic agents, there is potential for enhanced efficacy against resistant cancer cell lines.
  • Structure-Activity Relationship (SAR) : Modifications to the benzothiazole moiety can significantly alter biological activity, providing a pathway for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations

C920-1611 (ChemDiv): Structural divergence includes a sulfonylamino acetamide group instead of a benzamide. Exhibits moderate MMP inhibitory activity (IC50 ±30 μM), though its lack of similarity to known MMP inhibitors suggests a unique binding mechanism .

The trifluoropropoxy group may improve target selectivity .

However, steric hindrance could reduce binding efficiency .

Cyclohexanecarboxamide Analogue :

  • Replacement of benzamide with cyclohexanecarboxamide introduces greater hydrophobicity, which may affect membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Considerations

  • Sulfonamido vs. Sulfonylamino Groups: The target compound’s benzenesulfonamido group () offers a balance between hydrogen bonding and steric bulk, whereas C920-1611’s sulfonylamino acetamide () introduces conformational flexibility.
  • Substituent Effects : Fluorine in the triazolo-pyridine derivative () enhances electronegativity and bioavailability, while nitro groups in other derivatives () may increase reactivity and metabolic instability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-(4-methoxybenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.